molecular formula C15H12N2O6 B3911947 4-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl acetate

4-{[(2-hydroxy-5-nitrophenyl)amino]carbonyl}phenyl acetate

Cat. No. B3911947
M. Wt: 316.26 g/mol
InChI Key: AEVLVLWUNQLJJA-UHFFFAOYSA-N
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Description

Compounds with nitrophenyl groups are often used in the synthesis of various bioactive molecules . They can be part of larger structures, such as heterocycles .


Synthesis Analysis

The synthesis of nitrophenyl-group-containing heterocycles often involves regioselective cyclocondensation . For example, 2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl/4-nitrophenyl)cyclohexanones can react with cyanothioacetamide to afford corresponding tetrahydroisoquinoline thiones .


Molecular Structure Analysis

The molecular structure of nitrophenyl-group-containing compounds can be complex. For instance, the molecule can adopt an approximate chair conformation in which the tetrahydroisoquinoline moiety forms the seat, and the nitrophenyl and other substituents form the legs .


Chemical Reactions Analysis

Reactions involving nitrophenyl-group-containing compounds can be diverse. For example, reaction of certain compounds with ethyl iodide or 2-chloroacetamide in the presence of sodium acetate trihydrate can give various products .

Future Directions

The future directions in the study of nitrophenyl-group-containing compounds could involve the development of more efficient synthetic routes and the exploration of their biological activities .

properties

IUPAC Name

[4-[(2-hydroxy-5-nitrophenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O6/c1-9(18)23-12-5-2-10(3-6-12)15(20)16-13-8-11(17(21)22)4-7-14(13)19/h2-8,19H,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVLVLWUNQLJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Hydroxy-5-nitrophenyl)carbamoyl]phenyl acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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